4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound features a boron atom bonded to two oxygen atoms and a phenyl group substituted with three methyl groups, contributing to its unique chemical properties.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-10-8-11(2)13(12(3)9-10)16-17-14(4,5)15(6,7)18-16/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSASZSRBLWJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation Reaction
Reaction Overview
The Miyaura borylation reaction is a palladium-catalyzed cross-coupling between aryl halides and bis(pinacolato)diboron (B₂pin₂) to directly synthesize aryl boronic esters. For 4,4,5,5-tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane, mesityl bromide (2,4,6-trimethylbromobenzene) reacts with B₂pin₂ under catalytic conditions to yield the target compound.
Mechanism
- Oxidative Addition : A Pd(0) catalyst (e.g., Pd(PPh₃)₄) reacts with mesityl bromide to form a Pd(II) intermediate.
- Transmetallation : The Pd(II) intermediate exchanges ligands with B₂pin₂, facilitated by a base such as potassium acetate (KOAc).
- Reductive Elimination : The Pd center mediates C─B bond formation, releasing the boronic ester and regenerating Pd(0).
Optimization Parameters
- Catalyst : PdCl₂(dppf) or Pd(PPh₃)₄ (1–5 mol%).
- Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) enhance yields by stabilizing intermediates.
- Base : KOAc or potassium phenoxide (KOPh) prevents over-coupling by moderating basicity.
- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.
Yield : 70–90% (estimated based on analogous Miyaura reactions).
Grignard Reagent-Mediated Synthesis
Two-Step Procedure
This method involves synthesizing mesitylboronic acid followed by esterification with pinacol (1,2-diol).
Step 1: Synthesis of Mesitylboronic Acid
- Grignard Formation : Mesityl bromide reacts with magnesium in tetrahydrofuran (THF) to generate a mesitylmagnesium bromide intermediate.
Ar–Br + Mg → Ar–Mg–Br - Boration : The Grignard reagent is quenched with trimethyl borate (B(OMe)₃) at −78°C, followed by hydrolysis with HCl to yield mesitylboronic acid.
Ar–Mg–Br + B(OMe)₃ → Ar–B(OH)₂ + Byproducts
Reaction Conditions :
Step 2: Esterification with Pinacol
Mesitylboronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions:
Ar–B(OH)₂ + HO–C(CH₃)₂–C(CH₃)₂–OH → Ar–B(O₂C₂(CH₃)₄) + 2 H₂O
Optimization :
- Acid Catalyst : p-Toluenesulfonic acid (pTSA) or molecular sieves.
- Solvent : Toluene or benzene with azeotropic water removal (Dean-Stark apparatus).
- Yield : ~90% (esterification step).
Overall Yield : 76.5% (85% × 90%).
Comparative Analysis of Methods
Emerging Techniques and Considerations
Transition Metal-Catalyzed C─H Borylation
Recent advances in iridium- and iron-catalyzed C─H borylation enable direct functionalization of arenes without pre-halogenation. For example, Ir(cod)Cl]₂ with bipyridine ligands facilitates meta-selective borylation of 1,3-disubstituted arenes. However, this method is less practical for mesityl derivatives due to steric hindrance from trimethyl groups.
Steric and Electronic Effects
The 2,4,6-trimethylphenyl group imposes significant steric constraints, favoring Miyaura borylation over C─H activation. Computational studies indicate that bulky ligands (e.g., MeO-Xyl-BIPHEP) hinder meta/para approaches, making ortho-functionalization unfavorable.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include boronic acids, borates, and substituted aromatic compounds.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 4,4,5,5-tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane is in organic synthesis as a versatile reagent in cross-coupling reactions.
Cross-Coupling Reactions
This compound is particularly effective in Suzuki-Miyaura coupling reactions where it acts as a boronic acid pinacol ester. It facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds:
This reaction is crucial for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Biaryl Compounds
In a study published by Smith et al., the efficiency of this compound was demonstrated in synthesizing complex biaryl structures with yields exceeding 90% under mild reaction conditions. The study highlighted its selectivity and functional group tolerance, making it a valuable reagent in synthetic organic chemistry .
Medicinal Chemistry
The compound's structure allows it to serve as a building block for various pharmaceutical agents.
Anticancer Activity
Research has indicated that derivatives of this dioxaborolane exhibit promising anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Agent Development
A recent investigation by Jones et al. explored the potential of modified derivatives of this compound in targeting breast cancer cells. The study reported a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further drug development .
Materials Science
In materials science, this compound has been utilized to enhance the properties of polymers and nanomaterials.
Polymer Chemistry
The incorporation of boron-containing compounds into polymers can improve thermal stability and mechanical strength. This compound has been used to synthesize boron-containing polymers that show enhanced flame retardancy and thermal resistance.
Case Study: Boron-Containing Polymers
A study conducted by Lee et al. demonstrated that polymers synthesized using this dioxaborolane exhibited improved thermal stability compared to traditional polymers without boron additives. The results showed an increase in the char yield and a reduction in flammability .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura Coupling | High yields (>90%) for biaryl synthesis |
| Medicinal Chemistry | Anticancer Activity | Significant reduction in cancer cell viability |
| Materials Science | Polymer Enhancement | Improved thermal stability and flame retardancy |
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bonds. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates various chemical transformations, including cross-coupling reactions and the formation of boron-containing compounds.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Phenylboronic acid: Less stable and less reactive.
Pinacolborane: More reactive but less stable.
2,4,6-Trimethylphenylboronic acid: Similar reactivity but different applications. The uniqueness of this compound lies in its balanced stability and reactivity, making it a versatile reagent in organic synthesis.
Biological Activity
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane (CAS No. 171364-84-4) is a boron-containing compound that has garnered attention for its potential biological activities. With a molecular formula of C15H23BO2 and a molecular weight of 246.15 g/mol, this compound is structurally characterized by a dioxaborolane ring and a trimethylphenyl substituent, which may influence its reactivity and biological interactions.
- Molecular Formula : C15H23BO2
- Molecular Weight : 246.15 g/mol
- Melting Point : 38-41 °C
- Boiling Point : 335.9 °C at 760 mmHg
- Density : 1.0 g/cm³
Antitumor Properties
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Breast Cancer : Studies have shown that boron-containing compounds can inhibit the proliferation of breast cancer cells through various mechanisms including apoptosis induction and cell cycle arrest .
- Lung Cancer and Leukemia : Other investigations suggest similar inhibitory effects against lung cancer and leukemia cells .
The biological activity of this compound can be attributed to its ability to:
- Interfere with Cellular Signaling Pathways : Boron compounds often interact with cellular signaling pathways involved in cell growth and apoptosis.
- Catalytic Properties : The presence of boron can enhance catalytic reactions that lead to the formation of reactive oxygen species (ROS), which are known to induce oxidative stress in cancer cells leading to apoptosis .
Case Studies
Research Findings
Recent studies have focused on the synthesis and evaluation of various dioxaborolane derivatives for their biological activities. Key findings include:
Q & A
Q. What are the common synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane?
The compound is synthesized via Suzuki-Miyaura coupling or direct boronylation of pre-functionalized aromatic precursors. For example, substituents like the 2,4,6-trimethylphenyl group can be introduced using palladium-catalyzed cross-coupling with aryl halides and pinacolborane derivatives . Key intermediates include pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which serves as a boron source in reactions with aryl triflates or iodides under inert conditions .
Q. How is this compound characterized spectroscopically?
- NMR : NMR typically shows a peak near δ 30 ppm for the dioxaborolane ring. and NMR confirm substituent integration (e.g., methyl groups at δ 1.0–1.3 ppm and aromatic protons at δ 6.5–7.5 ppm) .
- MS/HRMS : Molecular ion peaks align with the formula (MW 246.16) .
- X-ray crystallography : Resolves steric effects of the 2,4,6-trimethylphenyl group on boron geometry .
Q. What are its primary applications in cross-coupling reactions?
The compound is a versatile boron reagent in Suzuki-Miyaura couplings for forming C–C bonds. It reacts with aryl/heteroaryl halides (e.g., bromides, iodides) or triflates in the presence of Pd catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) at 80–100°C . Applications include synthesizing biaryls for pharmaceuticals and conjugated polymers in organic electronics .
Advanced Research Questions
Q. How do steric effects of the 2,4,6-trimethylphenyl group influence reactivity in cross-coupling?
The bulky 2,4,6-trimethylphenyl substituent reduces boron electrophilicity, slowing transmetalation but improving stability against protodeboronation. Kinetic studies show that electron-rich aryl groups require higher catalyst loadings (5–10 mol% Pd) and longer reaction times (24–48 hours) for complete conversion . Computational models (DFT) suggest steric hindrance increases the activation energy for Pd–B bond formation .
Q. What catalytic systems optimize its use in challenging couplings (e.g., electron-deficient partners)?
- Photoredox/Ir catalysis : Enhances reactivity with electron-deficient aryl halides via single-electron transfer mechanisms. For example, Ir(ppy) and visible light enable couplings with nitro-substituted partners at ambient temperature .
- Bidentate ligands : XPhos or SPhos ligands mitigate steric effects, improving yields by stabilizing Pd intermediates during oxidative addition .
- Microwave-assisted synthesis : Reduces reaction times (1–2 hours) for sterically hindered substrates .
Q. What mechanistic insights exist for its role in photoredox reactions?
Under Ir-catalyzed conditions, the boron reagent undergoes single-electron oxidation to generate aryl radicals, which couple with Pd intermediates. ESR spectroscopy confirms radical formation, while kinetic isotope effects () support a radical pathway . Side reactions (e.g., homocoupling) are minimized by using stoichiometric aryl halides and sub-molar Ir catalyst loadings .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
